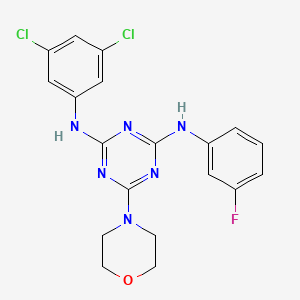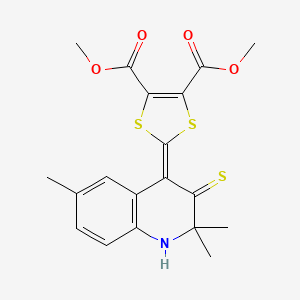
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholino groups and substituted phenyl rings, which are common in the synthesis of compounds with potential antitumor activity. For instance, the first paper describes a compound with a morpholino group and a substituted phenyl ring that shows inhibitory capacity against cancer cell lines . The second paper discusses a polyheterocyclic compound with a morpholino group that was synthesized using a microwave-assisted one-pot process .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, amination, cyclization, and various cycloaddition reactions. For example, the compound in the first paper was synthesized by condensing an isocyanato-substituted benzene with an aminated indazole, followed by cyclization with hydrazine hydrate . The second paper's compound was synthesized through a combination of reactions including Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, all performed under microwave irradiation . These methods suggest that the synthesis of "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" would likely involve similar complex synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds with morpholino groups and substituted phenyl rings can be determined using various spectroscopic techniques. The first paper mentions the determination of the crystal structure of the synthesized compound , while the second paper describes the characterization of the synthesized compound using 1D and 2D NMR, FT-IR, and HRMS . These techniques would be essential in analyzing the molecular structure of "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" might undergo. These reactions include condensation, amination, and cyclization, which are common in the synthesis of heterocyclic compounds . Additionally, the use of microwave-assisted one-pot processes suggests that the synthesis of such compounds can be optimized for efficiency .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" are not directly reported, the properties of similar compounds can provide insights. The compounds discussed in the papers are likely to have significant biological activity, as indicated by their inhibitory capacity against cancer cell lines . The solubility, stability, and reactivity of these compounds would be important factors in their potential use as pharmaceuticals. The characterization techniques mentioned, such as NMR and FT-IR, would be used to determine these properties .
科学的研究の応用
Synthesis and Biological Activity
A series of pyrimidine derivatives linked with morpholinophenyl groups were synthesized and demonstrated significant larvicidal activity against mosquito larvae. These compounds, including variations with fluorophenyl groups, were evaluated for their potential in pest control, showcasing the role of electron-withdrawing groups in enhancing biological activity (Gorle et al., 2016).
Material Science Applications
Research into the development of heat-resistant polyamides incorporating s-triazine rings indicates the potential for creating materials with excellent thermal stability and flame retardancy. The synthesis of these polymers, involving reactions with morpholine, demonstrates the utility of triazine derivatives in the development of advanced materials (Dinari & Haghighi, 2017).
Environmental Applications
A study on the use of a low-cost biosorbent for the removal of pesticides, including triazine derivatives, from wastewater highlights the environmental implications of these compounds. The research emphasizes the effectiveness of lignocellulosic substrates in adsorbing and removing hazardous chemicals from water, offering insights into sustainable waste management solutions (Boudesocque et al., 2008).
Chemical Sensors and Imaging
The development of a morpholine-type naphthalimide chemosensor for imaging trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells demonstrates the application of triazine derivatives in biological imaging. This sensor, targeting lysosomal metal ions, showcases the potential for using these compounds in the detection and monitoring of essential and toxic metals within biological systems (Ye et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-8-13(21)10-16(9-12)24-18-25-17(23-15-3-1-2-14(22)11-15)26-19(27-18)28-4-6-29-7-5-28/h1-3,8-11H,4-7H2,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGMKDPLURGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)

![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
